molecular formula C7H10N2O2 B1269125 3-Amino-2,6-dimethoxypyridine CAS No. 28020-37-3

3-Amino-2,6-dimethoxypyridine

Cat. No. B1269125
CAS RN: 28020-37-3
M. Wt: 154.17 g/mol
InChI Key: PTBHRJOTANEONS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2,6-dimethoxypyridine often involves nucleophilic addition-elimination reactions (cyclization) starting from diethyl malonate and guanidine nitrate as raw materials in sodium ethylate. Following the initial formation of 2-amino-4,6-dihydroxypyrimidine, subsequent chlorination and alkoxylation reactions lead to the final product. The process benefits from optimization of reaction time, pH, and catalyst use, making it suitable for large-scale industrial production (Gui & Sergeant, 2007).

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dimethoxypyridine derivatives often displays interesting hydrogen-bonding patterns, as seen in closely related compounds. For example, 2-amino-4,6-dimethoxypyrimidines exhibit hydrogen bonding that leads to the formation of chains of fused rings and a three-dimensional framework through pi-pi stacking interactions (Low et al., 2002).

Chemical Reactions and Properties

3-Amino-2,6-dimethoxypyridine participates in various chemical reactions due to its reactive amino and methoxy groups. It can act as a nucleophile in substitution reactions and is a key intermediate in the synthesis of more complex molecules. Its chemical reactivity is further highlighted in the synthesis of polyimides and Schiff bases, where it reacts with aromatic dianhydrides and aldehydes, respectively, to form new compounds (Zhang et al., 2005); (Opozda et al., 2006).

Physical Properties Analysis

The physical properties of 3-Amino-2,6-dimethoxypyridine and its derivatives are closely tied to their molecular structure. For example, the hydrogen bonding in similar compounds influences their melting points, solubility, and crystalline structure, affecting their applicability in various fields (Thanigaimani et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-Amino-2,6-dimethoxypyridine derivatives are characterized by their reactivity towards electrophiles and nucleophiles, influenced by the electron-donating methoxy groups and the electron-withdrawing effect of the amino group. These properties are crucial in its role as an intermediate in organic synthesis (Gui & Sergeant, 2007).

Scientific Research Applications

  • Matrix-Assisted Laser Desorption/Ionization Analysis of Proteins and Oligonucleotides

    • Field : Analytical Chemistry
    • Application : 3-Amino-2,6-dimethoxypyridine monohydrochloride is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis, a technique used to identify and characterize large biomolecules such as proteins and oligonucleotides .
    • Method : In MALDI, a small amount of the sample is mixed with a suitable matrix material and applied to a metal plate. The matrix absorbs energy from a laser and helps ionize the sample without causing it to fragment. The ions are then accelerated into a mass spectrometer for analysis .
    • Results : The specific results or outcomes of this application were not provided in the source .
  • Synthesis of Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : 3-Amino-2,6-dimethoxypyridine is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives .
    • Method : The specific method of synthesis was not provided in the source .
    • Results : These synthesized pyrimidine derivatives were evaluated for their possible inhibitory effects against immune-induced nitric oxide generation .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBHRJOTANEONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343903
Record name 3-Amino-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dimethoxypyridine

CAS RN

28020-37-3
Record name 3-Amino-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
L Hu, Z Li, Y Wang, Y Wu, JD Jiang… - Bioorganic & medicinal …, 2007 - Elsevier
A series of azaheterocyclic carbazole sulfonamides was synthesized and evaluated for antiproliferative activity. The most potent compounds N-(2,6-dimethoxypyridine-3-yl)-9-ethyl and 9…
Number of citations: 51 www.sciencedirect.com
G Shan, Z Li, L Hu, J Jiang, Z Liu - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, C20H19N3O4S, a novel tubulin ligand active against human cancer, the dihedral angle between the pyridine ring and the carbazole ring system is 42.87 (10). In …
Number of citations: 10 scripts.iucr.org
L Sun, Y Wu, Y Liu, X Chen, L Hu - Bioorganic & medicinal chemistry letters, 2017 - Elsevier
The current optimization of IG-105 (3) on the carbazole-ring provided a series of new carbazole sulfonamides derivatives 13a–13m. All of the compounds have been evaluated against …
Number of citations: 44 www.sciencedirect.com
Z Echresh, A Abdulkhani… - EUBCE 2019–27th …, 2019 - openresearch.lsbu.ac.uk
Lignin represents about 20–30 wt% of the wood content and it is an aromatic polymer composed of phenyl propane units that are connected through ether and condensed (CC) linkages…
Number of citations: 4 openresearch.lsbu.ac.uk
MC Fitzgerald, GR Parr, LM Smith - Analytical chemistry, 1993 - ACS Publications
In order to examine the importance of pH in the matrix-assisted laser desorption/ionization (MAL-DI) analysis of proteins and oligonucleotides, 37 highly substituted pyrimidine, pyridine, …
Number of citations: 276 pubs.acs.org
SA Patil, R Patil, DD Miller - Future medicinal chemistry, 2012 - Future Science
Agents that interfere with tubulin function have a broad anti-tumor spectrum and they represent one of the most significant classes of anticancer agents. In the past few years, several …
Number of citations: 147 www.future-science.com
J Hiscox, L Boddy - Fungal Biology Reviews, 2017 - Elsevier
Fungal community structure and development in decaying woody resources are largely dependent on interspecific antagonistic interactions that determine the distribution of territory – …
Number of citations: 69 www.sciencedirect.com
JI Levin - Current Topics in Medicinal Chemistry, 2004 - ingentaconnect.com
Three different classes of aryl hydroxamic acid scaffolds have been explored and provided potent inhibitors of MMP-1, -2, -9, -13 and TACE. Structure-based design has allowed the …
Number of citations: 58 www.ingentaconnect.com
Z Li - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
This paper analyzes the organic solvent extracts of Aesculus chinensis Bunge Bark using TG and Py-GC-MS. The pyrolysis products were analyzed by GC-MS. The results showed that …
Number of citations: 3 www.ejfa.me
Z Echresh, A Abdulkhani… - … on Efficiency, Cost …, 2019 - openresearch.lsbu.ac.uk
This study focuses on the structural characterisation techniques of lignin, which is the most abundant component in biomass and commonly produced as residual product in pulp mills …
Number of citations: 4 openresearch.lsbu.ac.uk

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